An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic Acid for Advanced Research and Development
An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chiral Building Block
(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester, represents a key chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features—a stereochemically defined amine, a free carboxylic acid, and a methyl-esterified side chain—offer a versatile platform for the construction of peptidomimetics, unnatural amino acids, and other intricate molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical understanding of this compound. We will delve into its chemical and physical properties, explore its reactivity with a focus on peptide synthesis, and provide robust, field-tested protocols for its handling, analysis, and application. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogues, providing a sound theoretical and practical framework for its utilization in your research endeavors.
Section 1: Core Physicochemical and Structural Characteristics
(R)-2-Amino-4-methoxy-4-oxobutanoic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The presence of both acidic (carboxylic acid) and basic (amine) functional groups, along with a polar ester, dictates its solubility and reactivity profile.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₄ | |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 188-190 °C | |
| Appearance | White to off-white crystalline powder | |
| Optical Rotation | [α]²⁰/D = -15.9° to -16.9° (as HCl salt) | |
| CAS Number | 21394-81-0 |
Spectroscopic Characterization: A Practical Guide
While a comprehensive public database of experimental spectra for (R)-2-Amino-4-methoxy-4-oxobutanoic acid is limited, this section provides predicted spectral data and discusses the expected key features based on its structure, which are essential for its characterization.
¹H NMR Spectroscopy (Predicted): A proton NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the methylene group adjacent to the ester would likely appear as a multiplet due to diastereotopicity and coupling to the chiral center. The α-proton, being adjacent to both the carboxylic acid and the amino group, would also present as a multiplet.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms. The carbonyl carbons of the carboxylic acid and the ester would appear in the downfield region (typically >170 ppm). The α-carbon, bonded to the nitrogen, would be found in the range of 50-60 ppm. The methylene carbon and the methoxy carbon would have characteristic shifts in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
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N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine.
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O-H stretching: A very broad band from 2500-3300 cm⁻¹ from the carboxylic acid.
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C=O stretching: Two distinct sharp bands around 1730-1750 cm⁻¹ for the ester carbonyl and 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
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N-H bending: A band around 1550-1650 cm⁻¹.
Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 148.1.
Section 2: Synthesis and Reactivity
Synthetic Pathway: From D-Aspartic Acid
The most common and direct route to (R)-2-Amino-4-methoxy-4-oxobutanoic acid is through the selective esterification of the β-carboxylic acid of D-aspartic acid.
Experimental Protocol: Synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic Acid
Disclaimer: This is a representative protocol based on general methods for amino acid esterification and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-aspartic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
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Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride (1.1 equivalents) or by bubbling dry hydrogen chloride gas through the mixture until saturation.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
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Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Reactivity and Applications in Peptide Synthesis
The primary utility of (R)-2-Amino-4-methoxy-4-oxobutanoic acid lies in its role as a building block in peptide synthesis. The free α-amino group can be coupled to the carboxylic acid of another amino acid, while its own α-carboxylic acid can be activated for coupling to the amino group of a different amino acid. The β-methyl ester serves as a protecting group for the side-chain carboxyl functionality.
Experimental Protocol: Dipeptide Synthesis using (R)-2-Amino-4-methoxy-4-oxobutanoic Acid
Disclaimer: This is a generalized protocol for solution-phase peptide synthesis and requires optimization based on the specific amino acids being coupled.
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Activation of the N-Protected Amino Acid: In a dry reaction flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). If using DCC, an additive like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) is often included to suppress racemization. Stir the mixture at 0 °C for 30 minutes.
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Coupling Reaction: To the activated amino acid solution, add a solution of (R)-2-Amino-4-methoxy-4-oxobutanoic acid (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) in the same solvent.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or HPLC.
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Workup: Upon completion, filter off any precipitated urea (if DCC was used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography on silica gel.
Section 3: Analytical Methodologies
Accurate analysis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Representative HPLC Method for Analysis:
Disclaimer: This is a starting point for method development and will require optimization and validation for specific applications.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.
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Mobile Phase: A gradient elution is often effective.
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide backbone.
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Injection Volume: 10-20 µL.
For chiral purity analysis, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary to separate the (R)- and (S)-enantiomers.
Section 4: Applications in Drug Development and Beyond
The incorporation of (R)-2-Amino-4-methoxy-4-oxobutanoic acid into peptide-based drug candidates can offer several advantages. The D-configuration can enhance metabolic stability by reducing susceptibility to enzymatic degradation. The methyl-esterified side chain can be used to modulate the polarity and pharmacokinetic properties of the resulting molecule.
While specific examples of marketed drugs containing this exact building block are not widely publicized, its utility is evident in its role as a precursor for more complex unnatural amino acids and in the synthesis of peptide libraries for drug discovery screening. Its application is particularly relevant in the development of peptide-based therapeutics targeting G-protein coupled receptors (GPCRs) and in the design of enzyme inhibitors.
Section 5: Safety and Handling
(R)-2-Amino-4-methoxy-4-oxobutanoic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
References
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ChemBK. (2R)-2-amino-4-methoxy-4-oxobutanoic acid. [Link]
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ChemBK. (2R)-2-amino-4-methoxy-4-oxobutanoic acid. [Link]
